molecular formula C11H9NO3 B13040708 3-(3-Methylisoxazol-5-yl)benzoic acid

3-(3-Methylisoxazol-5-yl)benzoic acid

Cat. No.: B13040708
M. Wt: 203.19 g/mol
InChI Key: JSAHTCSFHQVFIK-UHFFFAOYSA-N
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Description

3-(3-Methylisoxazol-5-yl)benzoic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylisoxazol-5-yl)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylisoxazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(3-Methylisoxazol-5-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylisoxazol-5-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The benzoic acid moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylisoxazol-5-yl)benzoic acid is unique due to its specific combination of the isoxazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)benzoic acid

InChI

InChI=1S/C11H9NO3/c1-7-5-10(15-12-7)8-3-2-4-9(6-8)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

JSAHTCSFHQVFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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